molecular formula C9H13NO B11958952 2-(2-Methoxyethyl)-6-methylpyridine CAS No. 71172-56-0

2-(2-Methoxyethyl)-6-methylpyridine

Cat. No.: B11958952
CAS No.: 71172-56-0
M. Wt: 151.21 g/mol
InChI Key: ZKQBRFRQZNYNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethyl)-6-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a 2-methoxyethyl group at the second position and a methyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyethyl)-6-methylpyridine typically involves the alkylation of 6-methylpyridine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts such as nickel dichloride in combination with zinc dust can enhance the efficiency of the reaction .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding pyridine N-oxides.

    Reduction: The compound can be reduced to form 2-(2-methoxyethyl)-6-methylpiperidine.

    Substitution: It can participate in electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: 2-(2-methoxyethyl)-6-methylpiperidine.

    Substitution: Halogenated derivatives of the pyridine ring.

Scientific Research Applications

2-(2-Methoxyethyl)-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-6-methylpyridine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it may act as a ligand for certain pyridine-binding proteins .

Comparison with Similar Compounds

    2-Methoxyethanol: An organic compound with similar functional groups but different applications.

    2-(2-Methoxyethyl)phenol: Another compound with a 2-methoxyethyl group but attached to a phenol ring.

Uniqueness: 2-(2-Methoxyethyl)-6-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Biological Activity

2-(2-Methoxyethyl)-6-methylpyridine, with the molecular formula C10H13NO and a molecular weight of approximately 163.22 g/mol, is an organic compound notable for its potential biological activities. This compound features a pyridine ring substituted with a methoxyethyl group at the 2-position and a methyl group at the 6-position, which contributes to its unique chemical properties and biological interactions. Recent studies have highlighted its antimicrobial properties and potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an antimicrobial agent. Its ability to modulate enzyme activity suggests potential therapeutic applications in pharmacology. The compound has been shown to interact with various biological targets, influencing metabolic pathways and cellular processes.

Antimicrobial Activity

A study investigating the antimicrobial properties of related compounds found that derivatives of this compound demonstrated notable antibacterial and antifungal activity. Specifically, a nickel complex derived from this pyridine exhibited significant inhibition against Escherichia coli and Staphylococcus aureus at concentrations exceeding 40 µg/mL, along with antifungal activity against Candida albicans and Candida tropicalis at concentrations above 30 µg/mL .

Case Study: Gallstone Dissolution

A recent study evaluated the efficacy of this compound as a topical agent for gallstone dissolution in a porcine model. The findings revealed that this compound offered superior solubility compared to methyl-tert-butyl ether (MTBE), achieving dissolution rates of 75%, 95%, and 100% at intervals of 60, 120, and 240 minutes, respectively (P < 0.05). In vivo assessments indicated that it exhibited approximately 1.8 times higher solubility than MTBE, with significantly lower toxicological profiles, suggesting its potential as a safer alternative for gallstone treatment .

Parameter MMP (this compound) MTBE
Solubility at 60 min75%56%
Solubility at 120 min95%69%
Solubility at 240 min100%82%
ToxicityLower levels of apoptosis/inflammationHigher toxicity levels

The biological activity of this compound may be attributed to its ability to bind with specific enzymes or receptors within biological systems. Interaction studies suggest that it can inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing various cellular processes. For instance, docking studies indicated strong binding affinity with proteins such as dihydrofolate reductase from S. aureus, showcasing its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methoxyethyl)-6-methylpyridine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves alkylation or substitution reactions. For example, 2-(chloromethyl)-6-methylpyridine (a structurally related precursor) can undergo nucleophilic substitution with sodium methoxide in methanol to introduce the methoxyethyl group . Key optimization parameters include:

  • Temperature : Room temperature for substitution reactions to avoid side products.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation .
  • Catalyst selection : Palladium-based catalysts may improve coupling efficiency if introducing aromatic or heterocyclic substituents .
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR can confirm the methoxyethyl (-OCH2_2CH2_2OCH3_3) and methylpyridine moieties. For example, the methoxy protons typically resonate at δ 3.2–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., molecular ion peak at m/z 181.12 for C10_{10}H15_{15}NO).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98% is ideal for biological assays) .

Q. What are the key stability considerations for handling and storing this compound?

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation .
  • Handling : Use inert atmospheres (N2_2/Ar) during reactions to avoid moisture-sensitive side reactions.
  • Degradation pathways : The methoxyethyl group may undergo cleavage under strongly acidic or basic conditions, necessitating pH-neutral buffers in biological studies .

Advanced Research Questions

Q. How does the methoxyethyl substituent influence the compound’s reactivity in cross-coupling reactions?

The methoxyethyl group acts as a mild electron-donating substituent, directing electrophilic aromatic substitution to the pyridine ring’s 4-position. In palladium-catalyzed couplings (e.g., Suzuki-Miyaura), steric hindrance from the methyl group at the 6-position may reduce reaction yields. Optimization strategies include:

  • Ligand design : Bulky ligands (e.g., SPhos) enhance regioselectivity .
  • Temperature modulation : Elevated temperatures (80–100°C) improve reaction kinetics for sterically hindered substrates .
    Contradictory data exists on optimal catalysts (Pd(OAc)2_2 vs. PdCl2_2), suggesting condition-dependent outcomes .

Q. What experimental approaches are suitable for investigating the biological activity of this compound?

  • Enzyme inhibition assays : Screen against kinases or receptors (e.g., mGluR5) using fluorescence polarization or TR-FRET. Structural analogs like ABP688 (a mGluR5 antagonist) suggest potential neuromodulatory activity .
  • Cellular uptake studies : Radiolabel the compound with 18F^{18}F for PET imaging to evaluate blood-brain barrier penetration .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation of the methoxyethyl chain .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) vs. protic solvents (MeOH) alter nucleophilicity .
  • Catalyst poisoning : Trace moisture or oxygen in reactions reduces Pd catalyst efficiency .
  • Analytical variability : Differences in HPLC calibration or NMR integration thresholds.
    Recommendations:
  • Replicate reactions under inert conditions.
  • Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR .

Properties

CAS No.

71172-56-0

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(2-methoxyethyl)-6-methylpyridine

InChI

InChI=1S/C9H13NO/c1-8-4-3-5-9(10-8)6-7-11-2/h3-5H,6-7H2,1-2H3

InChI Key

ZKQBRFRQZNYNQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.